- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
Cas no 912444-00-9 (Veliparib)

Veliparib structure
商品名:Veliparib
CAS番号:912444-00-9
MF:C13H16N4O
メガワット:244.292342185974
MDL:MFCD18253018
CID:796900
PubChem ID:11960529
Veliparib 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-7-carboxamide,2-[(2R)-2-methyl-2-pyrrolidinyl]-
- ABT 888
- Veliparib
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide
- 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
- ABT-888
- ABT-888 Veliparib
- ABT-888 (Veliparib)
- Veliparib (ABT-888)
- Veliparib (ABT-888,NSC 737664)
- (R)-1-Boc-2-piperidineacetic acid
- (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl) acetic acid
- (R)-N-Boc-2-piperidine acetic acid
- 2-[(2R)-1-(tert-butoxycarbonyl)hexahydro-2-pyridinyl]acetic acid
- ABT888
- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide
- 01O4K0631N
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4-
- (2r)-2-(7-Carbamoyl-1h-Benzimidazol-2-Yl)-2-Methylpyrrolidinium
- 2-
- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]- (9CI)
- 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide (ACI)
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide
- A 861695
- Veliparib ER
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
- SCHEMBL422318
- NSC752840
- NCGC00250404-15
- AKOS017343746
- 912444-00-9 (free base)
- NSC-752840
- CCG-264771
- Veliparib free base
- AKOS015951440
- HY-10129
- A-861695
- VELIPARIB [USAN]
- benzimidazole carboxamide, 3a
- VELIPARIB [INN]
- AC-23330
- SB16480
- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-7-carboxamide
- BDBM209932
- 1H-Benzimidazole-4-carboxamide, 2-((2R)-2-methyl-2-pyrrolidinyl)-
- VELIPARIB [JAN]
- A861695
- BDBM27135
- D09692
- NSC-737664
- EX-7209
- GTPL7417
- DTXSID90238456
- SMR004701290
- VELIPARIB [WHO-DD]
- 78P
- NCGC00250404-01
- Veliparib [USAN:INN]
- PARP-1 INHIBITOR ABT-888
- 2-((r)-2-methylpyrrolidin-2-yl)-1h-benzimidazole-4-carboxamide
- BRD-K87142802-001-02-7
- CHEMBL506871
- Q7919041
- 912444-00-9
- EX-A001
- CS-0076
- AS-19397
- s1004
- UNII-01O4K0631N
- NSC737664
- Veliparib (JAN/USAN/INN)
- DB07232
- J-505211
- ABT-695
- NS00072993
- 1H-BENZIMIDAZOLE-7-CARBOXAMIDE, 2-((2R)-2-METHYL-2-PYRROLIDINYL)-
- Veliparib (ABT-888 hydrochloride)
- MLS006010184
- CHEBI:62880
- ABT888 (free base)?
- NCGC00250404-17
- 2-((2R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
- MFCD16661059
-
- MDL: MFCD18253018
- インチ: 1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
- InChIKey: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
- ほほえんだ: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N
計算された属性
- せいみつぶんしりょう: 244.132411g/mol
- ひょうめんでんか: 0
- XLogP3: 0.5
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 244.132411g/mol
- 単一同位体質量: 244.132411g/mol
- 水素結合トポロジー分子極性表面積: 83.8Ų
- 重原子数: 18
- 複雑さ: 348
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.274
- ふってん: 579.023°C at 760 mmHg
- フラッシュポイント: 304.0±27.3 °C
- 屈折率: 1.653
- PSA: 2.47340
- LogP: 3.00000
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Veliparib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Veliparib 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Veliparib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411-1g |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB) |
912444-00-9 | 98% | 1g |
¥13002.24 | 2025-01-20 | |
Ambeed | A164131-10mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide |
912444-00-9 | 98% | 10mg |
$16.0 | 2025-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411-100mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB) |
912444-00-9 | 98% | 100mg |
¥1923.67 | 2025-01-20 | |
Ambeed | A164131-250mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide |
912444-00-9 | 98% | 250mg |
$106.0 | 2025-02-19 | |
Axon Medchem | 1593-2 x 25 mg |
ABT 888 |
912444-00-9 | 99% | 2 x 25 mg |
€260.00 | 2023-07-10 | |
eNovation Chemicals LLC | Y1123155-250mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB) |
912444-00-9 | 95% | 250mg |
$510 | 2024-07-28 | |
Key Organics Ltd | AS-19397-1MG |
Veliparib |
912444-00-9 | >98% | 1mg |
£36.00 | 2025-02-08 | |
DC Chemicals | DC8899-100 mg |
ABT888 (free base) |
912444-00-9 | >98% | 100mg |
$250.0 | 2022-03-01 | |
Chemenu | CM374814-10mg |
Veliparib |
912444-00-9 | 95%+ | 10mg |
$118 | 2022-03-01 | |
Chemenu | CM374814-250mg |
Veliparib |
912444-00-9 | 95%+ | 250mg |
$477 | 2022-03-01 |
Veliparib 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Acetic acid ; 2 h, reflux; cooled
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ; 2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ; 2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dimethoxyethane ; rt; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C
1.3 Reagents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C
1.3 Reagents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Chloroform ; 8 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ; 2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ; 2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ; 2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ; 2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ; 2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ; 2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
ごうせいかいろ 11
はんのうじょうけん
リファレンス
- Co-encapsulation of methylene blue and PARP-inhibitor into poly(lactic-Co-glycolic acid) nanoparticles for enhanced PDT of cancerNanomaterials, 2021, 11(6),,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
リファレンス
- Improved synthesis of PARP antagonist veliparibZhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479,
Veliparib Raw materials
- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
- methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride
- Phenylmethyl (2R)-2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-1-pyrrolidinecarboxylate
- 2,3-Diaminobenzamide
- 2-Amino-3-nitrobenzamide
- (2R)-1-benzyloxycarbonyl-2-methyl-pyrrolidine-2-carboxylic acid
- (R)-1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
- 2-amino-3-nitro-benzoic acid
- (3S,7aR)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- D-Proline
- (3S)-Trichloromethyl-cis-tetrahydropyrrolo1,2-coxazol-1-one
Veliparib Preparation Products
Veliparib 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
912444-00-9 (Veliparib) 関連製品
- 124340-47-2(1H-Benzimidazole-7-carboxamide,N-[2-(dimethylamino)ethyl]-2-phenyl-)
- 188106-81-2(1H-Benzimidazole-4-carboxamide(9CI))
- 185949-59-1(1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride)
- 115577-33-8(1H-Benzimidazole-7-carboxaldehyde,2-methyl-)
- 152628-03-0(1H-Benzimidazole-4-methyl-2-propyl-6-carboxylic Acid)
- 110356-08-6(1H-Benzimidazole-6-carboxylicacid, 2-(3-aminopropyl)-)
- 130907-05-0(1-(1H-benzimidazol-2-yl)propan-1-amine)
- 188106-83-4(2-(4-hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxamide)
- 101594-06-3(1H-Benzimidazole-2-methanamine,a-propyl-)
- 123771-23-3(2-(piperidin-3-yl)-1H-1,3-benzodiazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:912444-00-9)Veliparib

清らかである:99%/99%
はかる:1g/5g
価格 ($):190.0/665.0